Cas no 237432-15-4 (3-[(thiomorpholin-4-yl)methyl]aniline)
![3-[(thiomorpholin-4-yl)methyl]aniline structure](https://es.kuujia.com/scimg/cas/237432-15-4x500.png)
237432-15-4 structure
Nombre del producto:3-[(thiomorpholin-4-yl)methyl]aniline
Número CAS:237432-15-4
MF:C11H16N2S
Megavatios:208.323141098022
CID:4642443
3-[(thiomorpholin-4-yl)methyl]aniline Propiedades químicas y físicas
Nombre e identificación
-
- Benzenamine, 3-(4-thiomorpholinylmethyl)-
- 3-[(thiomorpholin-4-yl)methyl]aniline
-
- Renchi: 1S/C11H16N2S/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2
- Clave inchi: TUTPFTCILWEGMR-UHFFFAOYSA-N
- Sonrisas: C1(N)=CC=CC(CN2CCSCC2)=C1
3-[(thiomorpholin-4-yl)methyl]aniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60252-0.05g |
3-[(thiomorpholin-4-yl)methyl]aniline |
237432-15-4 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-60252-0.1g |
3-[(thiomorpholin-4-yl)methyl]aniline |
237432-15-4 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
TRC | B588370-250mg |
3-(thiomorpholin-4-ylmethyl)aniline |
237432-15-4 | 250mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-60252-0.5g |
3-[(thiomorpholin-4-yl)methyl]aniline |
237432-15-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
Enamine | EN300-60252-2.5g |
3-[(thiomorpholin-4-yl)methyl]aniline |
237432-15-4 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
Enamine | EN300-60252-5.0g |
3-[(thiomorpholin-4-yl)methyl]aniline |
237432-15-4 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
Enamine | EN300-60252-10.0g |
3-[(thiomorpholin-4-yl)methyl]aniline |
237432-15-4 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
Aaron | AR01A8O8-1g |
3-(thiomorpholin-4-ylmethyl)aniline |
237432-15-4 | 95% | 1g |
$536.00 | 2025-02-09 | |
1PlusChem | 1P01A8FW-50mg |
3-(thiomorpholin-4-ylmethyl)aniline |
237432-15-4 | 95% | 50mg |
$134.00 | 2025-03-04 | |
1PlusChem | 1P01A8FW-10g |
3-(thiomorpholin-4-ylmethyl)aniline |
237432-15-4 | 95% | 10g |
$2031.00 | 2024-05-23 |
3-[(thiomorpholin-4-yl)methyl]aniline Literatura relevante
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
237432-15-4 (3-[(thiomorpholin-4-yl)methyl]aniline) Productos relacionados
- 2228294-76-4(tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-fluorophenylcarbamate)
- 14473-89-3(3-Methylcinnamic acid)
- 1804489-22-2(2-Cyano-6-(difluoromethyl)-4-hydroxypyridine-3-methanol)
- 1628196-29-1(3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate)
- 1048389-49-6(5-(3,4-difluorophenyl)-2-methylaniline)
- 2227724-60-7(methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate)
- 860301-36-6(1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-6-amine)
- 2228508-76-5(2,2-Difluoro-1-(3-methoxy-2-methylphenyl)cyclopropane-1-carboxylic acid)
- 1805032-25-0(2-Chloro-5-cyano-3-ethylbenzenesulfonyl chloride)
- 1314518-62-1(2-6-(trifluoromethyl)-1,3-benzothiazol-2-ylacetonitrile)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:237432-15-4)3-[(thiomorpholin-4-yl)methyl]aniline

Pureza:99%
Cantidad:10g
Precio ($):1620.0